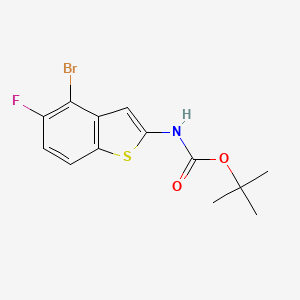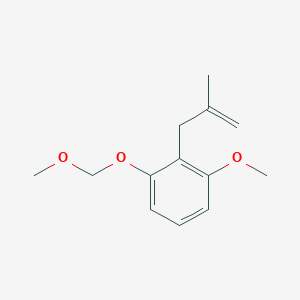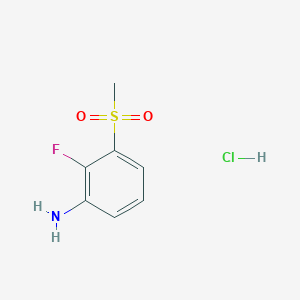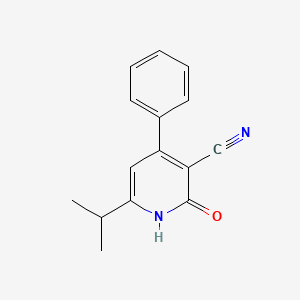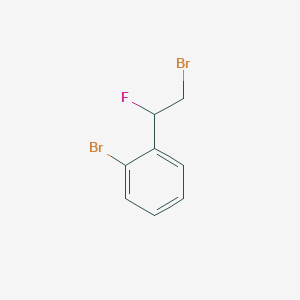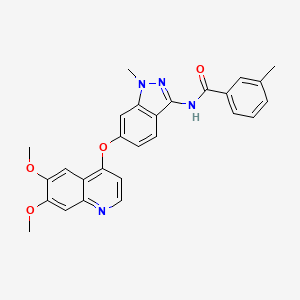![molecular formula C22H29O+ B13901477 2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium CAS No. 97248-68-5](/img/structure/B13901477.png)
2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of pyrylium salts, which are characterized by a six-membered aromatic ring containing an oxygen atom. The presence of bulky tert-butyl groups and a styryl moiety contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM typically involves the following steps:
Formation of the Pyrylium Ring: The pyrylium ring can be synthesized through the cyclization of appropriate precursors, such as diketones or α,β-unsaturated carbonyl compounds, in the presence of acid catalysts.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation reactions using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Styryl Substitution: The styryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperatures, pressures, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the styryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of dihydropyrylium derivatives.
Substitution: Formation of substituted pyrylium salts with various functional groups.
Applications De Recherche Scientifique
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique optical properties.
Mécanisme D'action
The mechanism of action of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM involves interactions with molecular targets and pathways, such as:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-DI-TERT-BUTYL-4-METHYLPYRYLIUM: Similar structure but lacks the styryl moiety.
4-STYRYLPYRYLIUM: Contains the styryl group but lacks the tert-butyl groups.
2,6-DI-TERT-BUTYLPYRYLIUM: Contains the tert-butyl groups but lacks the styryl moiety.
Uniqueness
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is unique due to the combination of bulky tert-butyl groups and the styryl moiety, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
97248-68-5 |
|---|---|
Formule moléculaire |
C22H29O+ |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[2-(4-methylphenyl)ethenyl]pyrylium |
InChI |
InChI=1S/C22H29O/c1-16-8-10-17(11-9-16)12-13-18-14-19(21(2,3)4)23-20(15-18)22(5,6)7/h8-15H,1-7H3/q+1 |
Clé InChI |
APTRMBCTASDPEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC(=[O+]C(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
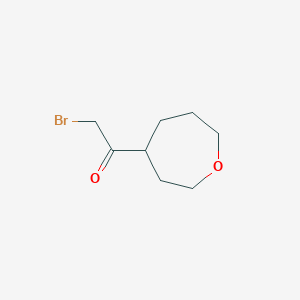
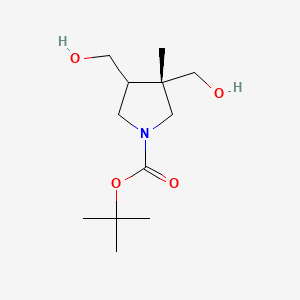

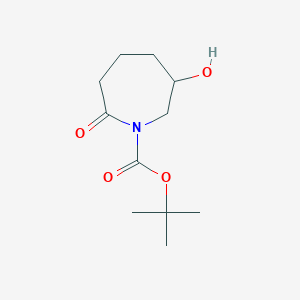
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)
